molecular formula C10H16N2O2 B12440842 Butyl 4-amino-5-cyanopent-4-enoate

Butyl 4-amino-5-cyanopent-4-enoate

Cat. No.: B12440842
M. Wt: 196.25 g/mol
InChI Key: NIRVIVWCNIGKCT-UHFFFAOYSA-N
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Description

Butyl 4-amino-5-cyanopent-4-enoate is a specialized organic compound featuring a butyl ester group, an α,β-unsaturated nitrile moiety, and an amine functional group. This structure confers unique reactivity, making it a candidate for applications in pharmaceutical intermediates, agrochemical synthesis, and polymer chemistry. Its conjugated system (enamine and nitrile groups) allows participation in cycloaddition reactions, nucleophilic substitutions, and polymerization processes.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

butyl 4-amino-5-cyanopent-4-enoate

InChI

InChI=1S/C10H16N2O2/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h6H,2-5,8,12H2,1H3

InChI Key

NIRVIVWCNIGKCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-5-cyanopent-4-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with an amine and a cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of solvent-free methods and green chemistry principles is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-5-cyanopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Butyl 4-amino-5-cyanopent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-amino-5-cyanopent-4-enoate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Butyl Acrylate

Structural Similarities: Both compounds share a butyl ester backbone. However, Butyl 4-amino-5-cyanopent-4-enoate includes additional amino and cyano groups, altering its polarity and reactivity. Key Differences:

Property This compound (Inferred) Butyl Acrylate (CAS 141-32-2)
Reactivity High (amine/cyano groups enable nucleophilic attacks) Moderate (acrylate ester polymerization)
Flammability Likely flammable (similar to butyl esters) Flammable liquid (H226)
Toxicity (Acute Oral LD50) Not available Rat LD50 > 2,000 mg/kg
Skin Irritation Potential (amine/cyano groups may exacerbate effects) Causes irritation (H315)
Environmental Impact Unknown biodegradability Readily biodegradable (>70% in 28 days)

Applications: Butyl acrylate is widely used in adhesives, coatings, and plastics , whereas this compound is hypothesized to serve in niche syntheses due to its multifunctional groups.

Butyl Acetate (CAS 123-86-4)

Structural Similarities: Both are butyl esters, but this compound’s additional functional groups differentiate its behavior.

Property This compound (Inferred) Butyl Acetate
Polarity High (amine/cyano groups) Low (ester group only)
Boiling Point Likely >200°C (based on nitrile/amine groups) 126°C
Ecotoxicity Unknown LC50 (fish) >1–10 mg/L
Regulatory Status Unlisted in global inventories Listed in IECSC, TSCA, AICS, etc.

Applications : Butyl acetate is a common solvent in coatings and inks , while the target compound’s functional groups suggest utility in drug synthesis or specialty polymers.

Butyl Carbitol Acetate (C10H20O4)

Functional Comparison: Butyl carbitol acetate is a glycol ether ester, emphasizing solvency and low volatility, contrasting with the reactive amine/cyano groups in this compound.

Property This compound (Inferred) Butyl Carbitol Acetate
Evaporation Rate Likely slow (polar groups) <0.01 (relative to butyl acetate)
Water Solubility Moderate (amine/cyano hydrophilicity) 6.5 g/100g at 25°C
Industrial Use Pharmaceutical intermediates Solvent for inks, paints, and cleaners

Critical Research Findings and Gaps

  • Toxicity and Safety: this compound’s amine and cyano groups may pose higher risks of skin sensitization (cf. H317 for butyl acrylate ) and respiratory irritation (H335 ).
  • Environmental Fate: Unlike butyl acrylate’s ready biodegradability , the target compound’s persistence remains unstudied.
  • Regulatory Status : Butyl acrylate and acetate are globally listed in chemical inventories (e.g., TSCA, IECSC ), but the target compound lacks regulatory clarity.

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